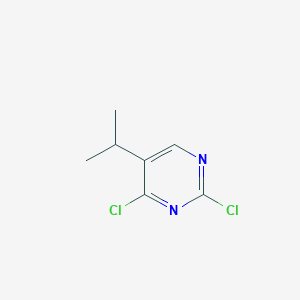
Diethyl 2-(4-chlorobenzamido)malonate
Vue d'ensemble
Description
Diethyl 2-(4-chlorobenzamido)malonate (DCB) is an organic compound belonging to the class of malonate esters. It is a colorless solid with a melting point of 151-152°C. DCB is a versatile reagent used in organic synthesis for the preparation of a wide range of compounds, including pharmaceuticals, polymers, and other materials. DCB is also used as a catalyst in various reactions and as an inhibitor of certain enzymes.
Applications De Recherche Scientifique
Analyse par spectrométrie de masse
Le diéthyl 2-(4-chlorobenzamido)malonate est utilisé dans la génération de dérivés de diéthyl malonate 2-substitués. Ces dérivés sont ensuite utilisés pour l'analyse des données de spectrométrie de masse . Cette application est particulièrement utile dans le domaine de la chimie analytique où les spectres de masse sont utilisés pour identifier des composés inconnus et pour déterminer la composition isotopique des éléments dans une molécule .
Synthèse des quinolones
Le diéthyl 2-(4-chlorobenzamido)malonate sert de matière première précieuse pour la synthèse des quinolones . Les quinolones sont un type d'antibiotiques utilisés pour traiter diverses infections bactériennes .
Protection de la partie amino des acides aminés
Ce composé est utilisé pour la protection de la partie amino des acides aminés . C'est une étape cruciale dans la synthèse des peptides, qui est un processus utilisé pour créer des peptides, de petites protéines et d'autres molécules bioactives .
Croissance cristalline
Le diéthyl 2-(4-chlorobenzamido)malonate est utilisé dans la croissance de monocristaux . Ces cristaux peuvent être utilisés dans diverses applications telles que les filtres diélectriques et électroniques, les applications thermiques, optiques, mécaniques et biomédicales .
Réactions de cyclocondensation
Les malonates comme le diéthyl 2-(4-chlorobenzamido)malonate sont utilisés comme réactifs pour la cyclocondensation avec des 1,3-dinucléophiles pour donner des hétérocycles à six chaînons . C'est un processus clé dans la synthèse de nombreux composés organiques
Safety and Hazards
Propriétés
IUPAC Name |
diethyl 2-[(4-chlorobenzoyl)amino]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO5/c1-3-20-13(18)11(14(19)21-4-2)16-12(17)9-5-7-10(15)8-6-9/h5-8,11H,3-4H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKBMOLVXVIHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543274 | |
| Record name | Diethyl (4-chlorobenzamido)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81918-01-6 | |
| Record name | Diethyl (4-chlorobenzamido)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of diethyl 2-(4-chlorobenzamido)malonate in the synthesis of ribamipide?
A1: this compound serves as a crucial building block in the synthesis of ribamipide. The research paper outlines a synthetic route where this compound reacts with 4-(bromomethyl)quinolin-2(1H)-one in the presence of sodium alcoholate []. This alkylation reaction leads to the formation of diethyl-2-(4-chlorobenzoylamino)-2-(1,2-dihydro-2-oxo-4-quinolyl)malonate, which is a direct precursor to ribamipide. This highlights the compound's importance as a synthetic intermediate in the multi-step process of producing ribamipide.
Q2: Can you describe the synthesis of this compound as detailed in the research?
A2: The research paper describes the synthesis of this compound through the acylation of diethyl aminomalonate hydrochloride []. While the specific acylating agent and reaction conditions are not explicitly mentioned, this acylation step is crucial in introducing the 4-chlorobenzamido group to the diethyl malonate core. This specific chemical modification is essential for the subsequent alkylation reaction and ultimately contributes to the final structure and potential pharmacological properties of ribamipide.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B52461.png)






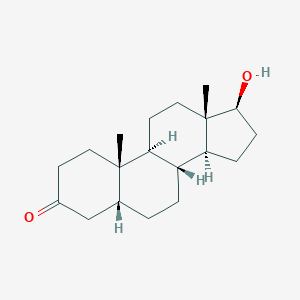
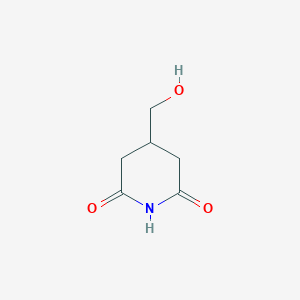

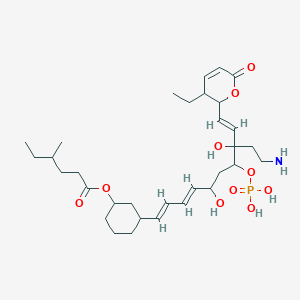
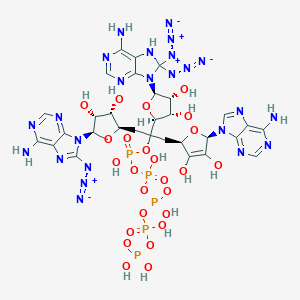
![[(1R)-3-Methylcyclopent-3-en-1-yl]methanol](/img/structure/B52486.png)
